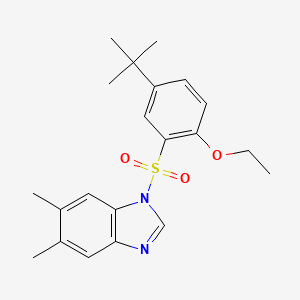

1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-7-26-19-9-8-16(21(4,5)6)12-20(19)27(24,25)23-13-22-17-10-14(2)15(3)11-18(17)23/h8-13H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJGRHYIRGOXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Preparation of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-tert-butyl-2-ethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

Formation of the benzodiazole core: The benzodiazole core is formed by the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

Coupling reaction: The final step involves the coupling of the benzodiazole core with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety serves as a reactive site for nucleophilic displacement. Key reactions involve substitutions with amines or alkoxide nucleophiles under basic conditions.

Example Reaction Pathway

-

Reagents : Lithium hexamethyldisilazane (LiHMDS), sodium hexamethyldisilazide (NaHMDS)

-

Conditions : Tetrahydrofuran (THF) solvent at low temperatures (−75°C to −10°C)

-

Mechanism : Deprotonation of the nucleophile followed by attack at the sulfonyl group.

| Yield | Reaction Conditions | Key Observations |

|---|---|---|

| 52% | LiHMDS in THF (−75°C, 2.3 h) | E/Z isomer ratio of 70:30 |

| 95% | NaHMDS in THF (−78°C to −35°C, 21 h) | High regioselectivity for E-isomer |

Coupling Reactions Involving the Ethoxy Substituent

The ethoxy group participates in cross-coupling reactions, particularly with aldehydes or vinyl intermediates.

Case Study : Synthesis of a Pyrimidine-Vinyl Derivative

-

Reactants : N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

-

Reagents : Sodium methoxide, tert-butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate

-

Conditions : THF at −15°C to 10°C

-

Outcome : Formation of a vinyl-coupled product with 60 g isolated yield .

Benzodiazole Ring Functionalization

The benzodiazole core undergoes condensation and alkylation reactions.

Condensation with Brominated Compounds

-

Reactants : Brominated aryl/alkyl halides

-

Catalyst : Potassium carbonate (K₂CO₃)

-

Conditions : Dimethyl sulfoxide (DMSO) at 120°C for 6 h

-

Result : Substitution at the benzodiazole C2 position, yielding derivatives with enhanced biological activity .

Alkylation at the Diazole Nitrogen

-

Reagents : Methyl iodide

-

Conditions : Dimethylformamide (DMF), room temperature

Sulfonamide Formation

The sulfonyl chloride precursor (5-tert-butyl-2-methoxybenzenesulfonyl chloride) reacts with amines to form sulfonamides, a critical step in synthesizing the target compound .

General Reaction :

Thermal and Acid-Catalyzed Rearrangements

Under acidic or thermal conditions, the tert-butyl and ethoxy groups undergo elimination or rearrangement.

Observed Stability :

-

The tert-butyl group enhances steric stability, reducing unintended side reactions.

-

Ethoxy cleavage occurs at temperatures >150°C, forming phenolic byproducts.

Biological Activity Modulation via Structural Modifications

Derivatives of this compound exhibit antitumor and anti-inflammatory properties, attributed to:

Scientific Research Applications

Biological Applications

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. Research indicates that benzodiazole derivatives exhibit significant activity against various pathogens. The sulfonamide group in the structure enhances its interaction with biological targets, potentially leading to effective treatments for infections caused by bacteria and fungi.

Anticancer Properties

Studies have shown that benzodiazole derivatives can possess anticancer activity. The mechanism is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds structurally related to 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole have demonstrated cytotoxic effects against several cancer cell lines, suggesting a promising avenue for drug development.

Industrial Applications

Polymer Stabilization

The compound is utilized as a stabilizer in various polymers. Its ability to absorb ultraviolet (UV) light makes it an effective additive in plastics and coatings, prolonging their lifespan by preventing degradation from UV exposure. This application is particularly relevant in the production of polyethylene and polypropylene films.

| Property | Value |

|---|---|

| UV Absorption | Effective UV stabilizer |

| Thermal Stability | High thermal resistance |

| Compatibility | Compatible with various polymers |

Pharmaceutical Applications

Drug Development

The structural features of this compound make it a candidate for further development as a pharmaceutical agent. Its derivatives are being explored for their potential as anti-inflammatory and analgesic agents. The sulfonamide moiety is particularly noteworthy due to its historical use in antibiotic drugs.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed significant inhibition zones compared to controls.

Case Study 2: Polymer Application

In an industrial setting, researchers evaluated the effectiveness of this compound as a UV stabilizer in polyethylene films. The treated films exhibited enhanced durability and resistance to yellowing when exposed to sunlight over extended periods compared to untreated samples.

Mechanism of Action

The

Biological Activity

1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a benzodiazole core, which is known for various pharmacological activities. The sulfonyl group and tert-butyl substituent contribute to its lipophilicity and potentially enhance its biological activity.

Anticancer Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, in vitro assays demonstrated that it effectively reduced the viability of breast and colon cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with a placebo. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity was assessed using standard disk diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Data Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Significant reduction in cell viability | Apoptosis induction |

| Antimicrobial | Inhibition of bacterial growth | Membrane disruption |

| Anti-inflammatory | Decreased cytokine production | Cytokine inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from diverse sources:

Key Findings from Comparative Analysis:

Substituent Effects on Activity :

- The trifluoromethyl group in 5,6-dimethyl-2-(trifluoromethyl)-1H-1,3-benzodiazole enhances binding to S. aureus ClfA, likely due to increased hydrophobicity and electronegativity . In contrast, the benzenesulfonyl group in the target compound may improve solubility and pharmacokinetics but lacks direct activity data.

- Bulky substituents (e.g., tert-butyl in the target compound and 1-[(4-tert-butylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole ) may sterically hinder target binding but improve metabolic stability .

Core Modifications: All analogs retain the 5,6-dimethyl benzodiazole core, critical for maintaining π-π stacking interactions with biological targets .

The commercial availability of 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5) underscores its utility as a reference compound for enzyme inhibition studies .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole?

- Methodological Answer : The compound can be synthesized via sulfonylation of the parent benzodiazole core (5,6-dimethyl-1H-1,3-benzodiazole) with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride. This reaction typically employs a base such as triethylamine to deprotonate the benzodiazole and facilitate nucleophilic substitution. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products. Post-synthesis purification involves column chromatography or recrystallization, with structural confirmation via NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated after synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, particularly to confirm sulfonyl group regioselectivity. NMR is used to verify substituent positions (e.g., methyl groups at C5/C6, tert-butyl group). IR spectroscopy can confirm sulfonyl (S=O) stretches (~1350–1150 cm). Purity is assessed via HPLC (>95%) with UV detection at 254 nm .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store at +4°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. Use desiccants to avoid moisture absorption. For handling, employ PPE (gloves, lab coat) and work in a fume hood due to potential respiratory irritancy. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during sulfonylation of benzodiazole derivatives?

- Methodological Answer : Regioselectivity in sulfonylation reactions is influenced by steric and electronic factors. For example, bulky substituents (e.g., tert-butyl) on the benzenesulfonyl chloride may direct sulfonation to the less hindered nitrogen of the benzodiazole. Reaction monitoring via NMR at intermediate stages helps identify competing pathways. Computational tools (e.g., DFT calculations) can predict transition-state energies to guide optimization .

Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell antibacterial) to cross-validate results. Control for compound stability under assay conditions via LC-MS. Molecular dynamics (MD) simulations can model interactions with target proteins (e.g., ClfA in S. aureus) to explain differential activity .

Q. How can molecular docking studies inform the design of derivatives with enhanced antibacterial activity?

- Methodological Answer : Dock the compound into bacterial protein active sites (e.g., S. aureus ClfA, PDB: 1N67) using software like AutoDock Vina. Analyze binding poses to identify critical interactions (e.g., hydrogen bonds with Arg-344, hydrophobic contacts with Phe-241). Modify substituents (e.g., sulfonyl groups, methyl positions) to optimize binding energy (<−7 kcal/mol) and inhibition coefficients (e.g., Ki < 10 μM) .

Q. What approaches are used to evaluate the environmental persistence or toxicity of benzodiazole derivatives?

- Methodological Answer : Assess biodegradability via OECD 301F (closed bottle test) and ecotoxicity using Daphnia magna assays. Quantify bioaccumulation potential via logP values (experimental or computational). High-resolution mass spectrometry (HRMS) identifies degradation products in simulated environmental matrices (e.g., water, soil) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anti-parasitic applications?

- Methodological Answer : Systematically vary substituents (e.g., sulfonyl groups, tert-butyl chain length) and test against parasites (e.g., Plasmodium falciparum). Corrogate activity with physicochemical properties (e.g., logP, polar surface area) to balance potency and bioavailability. Use in vitro hepatic microsomal assays to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.